N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide
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Overview
Description
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The ethoxyphenyl and propoxybenzamide groups are then introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like ceric ammonium nitrate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in an appropriate solvent.
Reduction: Sodium borohydride in solvents like ethanol or methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Agrochemicals: It may be used in the synthesis of pesticides or herbicides due to its biological activity.
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological pathways affected by the compound. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(4-Ethoxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(4-Ethoxyphenyl)-2-azetidinones: Studied for their potential as β-lactam antibiotics.
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Explored for its biological activities.
Uniqueness
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C20H21N3O4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide |
InChI |
InChI=1S/C20H21N3O4/c1-3-12-26-17-7-5-6-15(13-17)20(24)21-19-18(22-27-23-19)14-8-10-16(11-9-14)25-4-2/h5-11,13H,3-4,12H2,1-2H3,(H,21,23,24) |
InChI Key |
GUIWOVIYFNXZOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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